molecular formula C9H20N2O B2920381 [2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine CAS No. 1156529-58-6

[2-(2,2-Dimethylmorpholin-4-yl)ethyl](methyl)amine

Cat. No.: B2920381
CAS No.: 1156529-58-6
M. Wt: 172.272
InChI Key: XKZCAGTXONVOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylmorpholin-4-yl)ethylamine is a tertiary amine featuring a morpholine ring substituted with two methyl groups at the 2-position and a methyl-substituted ethylamine side chain. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol (estimated from structural analogs in ). The morpholine ring contributes to its polarity and solubility, while the dimethyl and methylamine groups influence its steric and electronic properties.

Properties

IUPAC Name

2-(2,2-dimethylmorpholin-4-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-3)6-7-12-9/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCAGTXONVOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine typically involves the reaction of 2,2-dimethylmorpholine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and vacuum distillation to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2,2-Dimethylmorpholin-4-yl)ethylamine can undergo oxidation reactions to form corresponding . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the group can be replaced by other nucleophiles such as or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halides, thiols, dimethylformamide as solvent.

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) 2-(2-Methylmorpholin-4-yl)ethan-1-amine (CAS 954581-27-2)

  • Structure : Morpholine ring with a single methyl group at the 2-position and an unsubstituted ethylamine chain.
  • Molecular Formula : C₇H₁₆N₂O.
  • Key Differences :
    • Lacks the second methyl group on the morpholine ring compared to the target compound.
    • The ethylamine chain is unsubstituted (primary amine vs. tertiary amine in the target).

(b) N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

  • Structure : Morpholine linked via an ethoxy group to a benzylamine moiety, with a methyl group on the amine.
  • Molecular Formula : C₁₅H₂₄N₂O₂.
  • Key Differences :
    • Incorporates a benzyl group and ethoxy linker, increasing aromaticity and molecular weight.
    • The tertiary amine is part of a benzylamine system rather than a simple ethyl chain.
  • Impact : Enhanced lipophilicity due to the benzyl group, likely improving blood-brain barrier penetration. The ethoxy linker may reduce metabolic instability .

Piperidine and Pyridine Analogs

(a) (1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl)methylamine Oxalate

  • Structure : Piperidine ring substituted with a fluorophenyl-ethyl group and methylamine.
  • Molecular Formula : C₁₄H₂₁FN₂·C₂H₂O₄.
  • Key Differences: Piperidine lacks the oxygen atom present in morpholine, reducing polarity.
  • Impact : Lower solubility compared to morpholine derivatives but increased affinity for hydrophobic targets (e.g., CNS receptors) .

(b) β-Histine (N-Methyl-2-pyridineethanamine)

  • Structure : Pyridine ring linked to a methyl-substituted ethylamine.
  • Molecular Formula : C₈H₁₂N₂.
  • Key Differences :
    • Pyridine’s aromatic nitrogen creates a planar structure vs. morpholine’s chair conformation.
    • Higher basicity (pKa ~9.5) compared to morpholine derivatives (pKa ~7–8).
  • Impact : Stronger receptor interactions in histaminergic pathways, as seen in its use for vertigo treatment .

Complex Heterocyclic Systems

(a) 4-Methyl-N,3-diphenylmorpholin-2-amine

  • Structure : Morpholine ring with methyl and two phenyl substituents.
  • Molecular Formula : C₁₈H₂₁N₂O.
  • Key Differences :
    • Bulky phenyl groups increase lipophilicity (LogP ~3.5 vs. ~1.5 for the target compound).
    • Secondary amine at the 2-position.
  • Impact : Improved membrane permeability but reduced solubility, limiting bioavailability .

(b) 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines

  • Structure : Pyrimidine core linked to morpholine-phenyl and aryl groups.
  • Molecular Formula : Varies (e.g., C₂₁H₂₂N₄O for aryl = phenyl).
  • Key Differences: Extended π-system from pyrimidine and aryl groups enhances planar stacking interactions.

Biological Activity

2-(2,2-Dimethylmorpholin-4-yl)ethylamine is a morpholine derivative that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its structural features allow it to interact with biological systems, making it a subject of research for its potential therapeutic applications and mechanisms of action.

This compound is characterized by the presence of a dimethylmorpholine moiety, which influences its solubility, reactivity, and biological activity. The general formula can be summarized as follows:

  • Chemical Formula : C₇H₁₈N₂O
  • Molecular Weight : 142.24 g/mol

The biological activity of 2-(2,2-Dimethylmorpholin-4-yl)ethylamine is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate the activity of receptors or enzymes, leading to various physiological effects. The exact pathways depend on the context of its application, whether in pharmacological studies or biochemical assays.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that morpholine derivatives can inhibit viral entry by interfering with protein-protein interactions, particularly in the context of SARS-CoV-2 .
  • Cytotoxicity : Various derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of morpholine compounds in models of neurodegeneration.

Data Table: Biological Activities

Activity Description Reference
AntiviralInhibits viral entry; potential against SARS-CoV-2
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress
Enzyme InhibitionModulates enzyme activity in metabolic pathways

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    • A study utilized molecular docking simulations to identify potential inhibitors targeting the S-protein:ACE2 interaction. Compounds similar to 2-(2,2-Dimethylmorpholin-4-yl)ethylamine were evaluated for their binding affinity and inhibitory potential against viral proteins .
  • Cytotoxicity in Cancer Research :
    • Research demonstrated that morpholine-based compounds exhibited significant cytotoxic effects on various cancer cell lines. For instance, a derivative was tested against breast cancer cells, showing IC50 values in the micromolar range, indicating its potential as an anticancer agent .
  • Neuroprotective Studies :
    • In animal models of neurodegeneration, morpholine derivatives were shown to reduce neuronal damage and improve cognitive function post-injury. This suggests a promising avenue for treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 2-(2,2-Dimethylmorpholin-4-yl)ethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For morpholine derivatives, reacting 2,2-dimethylmorpholine with methylamine derivatives in the presence of a coupling agent (e.g., formaldehyde) under reflux in ethanol has been reported . Optimization includes varying molar ratios (e.g., 1:1.2 for amine:aldehyde), temperature (70–80°C), and reaction time (8–12 hours). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., dimethylmorpholine peaks at δ 1.2–1.4 ppm for methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H19_{19}N2_2O).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2/Ar) at –20°C. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) confirm no significant decomposition. Avoid exposure to moisture or strong acids/bases due to potential morpholine ring hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs) based on morpholine’s conformational flexibility. Validate with experimental IC50_{50} values .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50_{50} variations in kinase inhibition may arise from ATP concentration differences.
  • Dose-response validation : Reproduce experiments with standardized protocols (e.g., NIH/3T3 cells, 48-hour exposure).
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and functional assays (cAMP modulation) .

Q. What analytical techniques quantify 2-(2,2-Dimethylmorpholin-4-yl)ethylamine in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H2_2O/MeCN). Monitor transitions m/z 170 → 123 (quantifier) and 170 → 95 (qualifier).
  • Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) followed by SPE cleanup (C18 cartridges) .
  • Validation : Assess linearity (0.1–100 ng/mL), LOD (0.03 ng/mL), and recovery (>85%) per ICH guidelines.

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and partitioning behavior?

  • Methodological Answer :
  • Solubility assays : Compare shake-flask (equilibrium) vs. potentiometric (CheqSol) methods in buffers (pH 1–7.4).
  • LogP determination : Use octanol-water partitioning with UV detection or HPLC-derived retention times. Discrepancies may arise from impurities or ionization .
  • QSAR modeling : Corrogate experimental LogP with predicted values (e.g., ACD/Percepta) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.